3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Beschreibung
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Thiophene-oxadiazole-methyl group at position 6: Combines a sulfur-containing heterocycle (thiophene) with a 1,2,4-oxadiazole ring, likely influencing lipophilicity and π-π stacking interactions.
The molecule’s complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though explicit pharmacological data are absent in the provided evidence.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN7O2S/c19-12-5-3-11(4-6-12)8-26-17-15(22-24-26)18(27)25(10-20-17)9-14-21-16(23-28-14)13-2-1-7-29-13/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMWAFXSCNZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Triazolo-pyrimidine core : This moiety is known for various biological activities.
- Oxadiazole ring : Associated with anticancer and antimicrobial properties.
- Chlorobenzyl group : Often enhances the lipophilicity and biological activity of compounds.
Molecular Formula and Weight
- Molecular Formula : C16H13ClN4O2S
- Molecular Weight : 332.81 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines. In a study evaluating oxadiazole derivatives, one compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
Antimicrobial Activity
Compounds with similar structures have demonstrated antibacterial and antifungal activities. The oxadiazole derivative was noted for its effectiveness against several bacterial strains, indicating a potential role as an antimicrobial agent .
The proposed mechanisms of action for these compounds include:
- Inhibition of key enzymes : Such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression .
- Induction of apoptosis : Through the activation of specific signaling pathways that lead to programmed cell death in cancer cells.
Study 1: Anticancer Activity Assessment
In a recent study published in PubMed Central, researchers synthesized various derivatives based on the oxadiazole structure. Among them, one derivative showed promising activity against human lung adenocarcinoma cells with an IC50 value lower than 50 µM . This study underscores the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of triazole-containing compounds. The results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group was found to enhance this activity .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Oxadiazole | 92.4 | Anticancer |
| Compound B | Triazole | <50 | Anticancer |
| Compound C | Triazolo-pyrimidine | 75 | Antimicrobial |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in the Triazolopyrimidinone Class
6-((3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)-3-(2-Methylbenzyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7(6H)-one ()
- 4-Chlorophenyl-oxadiazole at position 6: Lacks the thiophene moiety, which may decrease electron-rich interactions.
- Key Differences :
2-Amino-6-(3-Chlorobenzyl)-5-Hexyl[1,2,4]Triazolo[1,5-a]Pyrimidin-7(4H)-one ()
- Substituents: 3-Chlorobenzyl at position 6: Positional isomer of the target compound’s 4-chlorobenzyl group. 5-Hexyl chain: Introduces a long alkyl chain, increasing hydrophobicity.
- Key Differences: The hexyl chain may improve membrane permeability but reduce aqueous solubility. Amino functionality could confer distinct binding modes in biological targets .
Heterocyclic Derivatives with Thiazolo-Pyrimidinone Cores ()
5-((2-(4-Chlorophenyl)-2-Oxoethyl)Thio)-6-Methyl-3-Phenyl-2-Thioxo-2,3-Dihydrothiazolo[4,5-d]Pyrimidin-7(6H)-one
- Substituents: Thiazolo[4,5-d]pyrimidinone core: Replaces triazolo with thiazolo, altering ring electronics. Thioxo and chlorophenyl groups: Introduce sulfur-based polarity and halogen interactions.
- Key Differences :
Hypothesized Structure-Activity Relationships (SAR)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
